molecular formula C6H3BrClN3 B1373716 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 916420-30-9

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1373716
CAS No.: 916420-30-9
M. Wt: 232.46 g/mol
InChI Key: YPMBNJLVUQKSTI-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains both bromine and chlorine atoms.

Scientific Research Applications

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Future Directions

While specific future directions for 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine are not available, triazine derivatives have shown potential in vitro and in vivo efficacy against diverse cancers . They are also able to overcome drug resistance and reduce side effects , suggesting potential future research directions in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-4-chloro-pyrrolo[2,1-f][1,2,4]triazine with diisopropylethylamine (DIPEA) in tert-butanol (t-BuOH) solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a more oxidized form of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyrrolo[2,1-f][1,2,4]triazine
  • 6-Bromo-4-methylpyrrolo[2,1-f][1,2,4]triazine
  • 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

Uniqueness

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMBNJLVUQKSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678609
Record name 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-30-9
Record name 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloropyrrolo[1,2-f][1,2,4]triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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